

# The Neuroprotective Mechanisms of Celastrol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Celastrol, a pentacyclic triterpenoid extracted from the "Thunder God Vine" (Tripterygium wilfordii), has emerged as a potent neuroprotective agent with significant therapeutic potential for a range of neurological disorders. Its multifaceted mechanism of action, encompassing anti-inflammatory, antioxidant, and anti-apoptotic properties, positions it as a compelling candidate for further investigation and drug development. This technical guide provides an in-depth exploration of the core neuroprotective actions of Celastrol, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

## **Core Neuroprotective Mechanisms of Action**

Celastrol exerts its neuroprotective effects through three primary, interconnected pathways: attenuation of neuroinflammation, mitigation of oxidative stress, and inhibition of neuronal apoptosis.

# **Anti-inflammatory Effects**

Neuroinflammation, primarily mediated by activated microglia and astrocytes, is a hallmark of many neurodegenerative diseases. Celastrol has been shown to potently suppress this inflammatory cascade.



- Inhibition of Microglial Activation: Celastrol prevents the activation of microglia, the resident immune cells of the central nervous system (CNS), thereby reducing the production and release of pro-inflammatory cytokines.
- Suppression of Pro-inflammatory Mediators: Studies have consistently demonstrated that
  Celastrol significantly decreases the expression of key inflammatory cytokines, including
  tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1][2]
   [3] It also inhibits the production of nitric oxide (NO) and the expression of inducible nitric
  oxide synthase (iNOS).[4][5]
- Modulation of Microglial Polarization: Celastrol can promote the polarization of microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype, which is associated with tissue repair and resolution of inflammation.

#### **Antioxidant Properties**

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, leads to neuronal damage and death. Celastrol combats oxidative stress through multiple mechanisms.

- Activation of the Nrf2 Pathway: Celastrol is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the transcription of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).
- Direct Radical Scavenging: While the primary antioxidant mechanism is through Nrf2 activation, some studies suggest that Celastrol may also possess direct ROS scavenging capabilities.
- Reduction of Oxidative Damage: By bolstering the endogenous antioxidant defenses,
   Celastrol reduces lipid peroxidation and other forms of oxidative damage to cellular components.

### **Anti-Apoptotic Activity**



Apoptosis, or programmed cell death, is a critical process in the progressive loss of neurons in neurodegenerative conditions. Celastrol has been shown to protect neurons from apoptotic death.

- Modulation of Bcl-2 Family Proteins: Celastrol influences the expression of the Bcl-2 family
  of proteins, which are key regulators of apoptosis. It has been observed to increase the
  expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the proapoptotic protein Bax, thereby shifting the Bax/Bcl-2 ratio in favor of cell survival.[7][8][9][10]
- Inhibition of Caspase Activation: Celastrol can inhibit the activation of caspases, a family of
  proteases that execute the apoptotic program. Specifically, it has been shown to reduce the
  cleavage and activation of caspase-3.[11]
- Suppression of Apoptotic Signaling Pathways: Celastrol interferes with upstream signaling cascades that trigger apoptosis, including the JNK pathway.

# **Key Signaling Pathways Modulated by Celastrol**

The neuroprotective effects of Celastrol are orchestrated through its modulation of critical intracellular signaling pathways.

# Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF- $\kappa$ B) pathway is a central regulator of inflammation. In the resting state, NF- $\kappa$ B is sequestered in the cytoplasm by its inhibitor, I $\kappa$ B $\alpha$ . Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or TNF- $\alpha$ , the I $\kappa$ B kinase (IKK) complex phosphorylates I $\kappa$ B $\alpha$ , leading to its ubiquitination and proteasomal degradation. This frees NF- $\kappa$ B to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

Celastrol inhibits the NF- $\kappa$ B pathway primarily by preventing the phosphorylation and subsequent degradation of  $I\kappa$ B $\alpha$ .[12] This is achieved, at least in part, through the inhibition of the IKK complex, with some evidence suggesting a direct interaction with IKK $\beta$ .[12][13][14] By stabilizing  $I\kappa$ B $\alpha$ , Celastrol effectively traps NF- $\kappa$ B in the cytoplasm, preventing the transcription of its target genes, including TNF- $\alpha$ , IL-1 $\beta$ , and IL-6.





Click to download full resolution via product page

Celastrol inhibits the NF-kB signaling pathway.

#### **Activation of the Nrf2 Signaling Pathway**

The Nrf2 pathway is the primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept at low levels through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for ubiquitination and proteasomal degradation. In the presence of oxidative or electrophilic stress, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.

Celastrol activates the Nrf2 pathway by disrupting the Nrf2-Keap1 interaction. This allows Nrf2 to escape degradation, accumulate, and translocate to the nucleus, leading to the upregulation of a battery of antioxidant enzymes and cytoprotective proteins.





Click to download full resolution via product page

Celastrol activates the Nrf2 antioxidant pathway.

## **Quantitative Data on Neuroprotective Effects**

The following tables summarize key quantitative data from various in vitro and in vivo studies, demonstrating the neuroprotective efficacy of Celastrol.

# **Table 1: Anti-inflammatory Effects of Celastrol**



| Model<br>System                         | Treatment | Celastrol<br>Concentrati<br>on/Dose | Measured<br>Parameter            | Result                         | Reference |
|-----------------------------------------|-----------|-------------------------------------|----------------------------------|--------------------------------|-----------|
| LPS-<br>stimulated<br>BV-2<br>microglia | In vitro  | 1, 10, 100 nM                       | NO<br>production                 | Dose-<br>dependent<br>decrease | [4]       |
| LPS-<br>stimulated<br>BV-2<br>microglia | In vitro  | 100 nM                              | iNOS mRNA<br>and protein         | Significant<br>reduction       | [4]       |
| LPS-<br>stimulated<br>BV-2<br>microglia | In vitro  | 1, 10, 100 nM                       | TNF-α and<br>IL-1β<br>production | Dose-<br>dependent<br>decrease | [4]       |
| Sciatic nerve transection in rats       | In vivo   | 1 and 2<br>mg/kg                    | TNF-α, IL-1β,<br>IL-6 levels     | Dose-<br>dependent<br>decrease | [15]      |
| Acute spinal cord injury in rats        | In vivo   | 1 mg/kg                             | TNF-α, IL-1β,<br>IL-18 levels    | Significant reduction          | [16]      |

**Table 2: Anti-apoptotic Effects of Celastrol** 



| Model<br>System                                   | Treatment | Celastrol<br>Concentrati<br>on/Dose | Measured<br>Parameter                    | Result                                | Reference |
|---------------------------------------------------|-----------|-------------------------------------|------------------------------------------|---------------------------------------|-----------|
| Neuroblasto<br>ma cells<br>(QDDQ-NM)              | In vitro  | 5, 10, 20 μΜ                        | Apoptotic cells                          | 21.1%,<br>30.9%,<br>44.1%<br>increase | [11]      |
| Neuroblasto<br>ma cells (SH-<br>SY5Y,<br>QDDQ-NM) | In vitro  | Dose-<br>dependent                  | Bcl-2, Bcl-xL<br>expression              | Decreased                             | [11]      |
| Neuroblasto<br>ma cells (SH-<br>SY5Y,<br>QDDQ-NM) | In vitro  | Dose-<br>dependent                  | Cleaved<br>caspase-3,<br>cleaved<br>PARP | Increased                             | [11]      |
| HCT-116 cells                                     | In vitro  | Not specified                       | Bax/Bcl-2<br>ratio                       | Increased                             | [17]      |
| U-2 OS cells                                      | In vitro  | Not specified                       | Bax/Bcl-2<br>ratio                       | Increased                             | [7][8]    |

**Table 3: In Vivo Neuroprotective Effects of Celastrol** 



| Animal<br>Model | Treatment                           | Celastrol<br>Dose | Measured<br>Parameter         | Result                        | Reference |
|-----------------|-------------------------------------|-------------------|-------------------------------|-------------------------------|-----------|
| MCAO in rats    | Ischemic<br>stroke                  | 1 mg/kg           | Infarct<br>volume             | Significant reduction         | [13][18]  |
| tMCAO in mice   | Ischemic<br>stroke                  | 4.5 mg/kg         | Infarct<br>volume             | Reduced to 35.89% from 48.87% | [19]      |
| tMCAO in mice   | Ischemic<br>stroke                  | Not specified     | Neurological<br>deficit score | Significantly improved        | [19][20]  |
| G93A mice       | Amyotrophic<br>Lateral<br>Sclerosis | 2 mg/kg/day       | Neuronal loss                 | Dramatically reduced          | [1][2]    |
| G93A mice       | Amyotrophic<br>Lateral<br>Sclerosis | 2 mg/kg/day       | Disease<br>onset              | Delayed by<br>15 days         | [1][2]    |

# **Experimental Protocols**

This section provides an overview of the methodologies for key experiments used to evaluate the neuroprotective effects of Celastrol.

#### In Vitro Models

This model is used to study the anti-inflammatory effects of Celastrol.

- Cell Culture: BV-2 microglial cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO<sub>2</sub> incubator.[21]
- Treatment: Cells are pre-treated with various concentrations of Celastrol (e.g., 1, 10, 100 nM) for a specified period (e.g., 1-2 hours).[4]
- Stimulation: Neuroinflammation is induced by adding LPS (e.g., 100 ng/mL) to the culture medium for a designated time (e.g., 24 hours).[22]



#### Analysis:

- Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[4]
- $\circ$  Cytokine Measurement: Levels of pro-inflammatory cytokines (TNF- $\alpha$ , IL-1 $\beta$ , IL-6) in the culture supernatant are quantified using ELISA kits.[21]
- Western Blot Analysis: Cell lysates are subjected to Western blotting to determine the protein expression levels of iNOS, COX-2, and components of the NF-κB pathway (e.g., plκBα, lκBα, p-p65).[4]



Click to download full resolution via product page

Workflow for LPS-induced neuroinflammation model.

This model mimics ischemic conditions in vitro to assess the neuroprotective effects of Celastrol against ischemic neuronal injury.



- Primary Neuron Culture: Cortical neurons are isolated from embryonic or neonatal rodents and cultured in appropriate media.
- OGD Procedure: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N<sub>2</sub>, 5% CO<sub>2</sub>) for a specific duration (e.g., 2-4 hours).[23][24]
- Reoxygenation and Treatment: Following OGD, the medium is replaced with normal, glucose-containing medium, and the cells are returned to a normoxic incubator. Celastrol (e.g., 0.25, 0.5, 1, 2 μM) is added to the medium during the reoxygenation phase.[25]
- Analysis:
  - Cell Viability Assay: Neuronal viability is assessed using assays such as MTT or LDH release.
  - Apoptosis Assays: Apoptosis is quantified using TUNEL staining or flow cytometry with Annexin V/Propidium Iodide staining.
  - Western Blot Analysis: Expression of apoptosis-related proteins (Bax, Bcl-2, cleaved caspase-3) is analyzed.

#### In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is a widely used in vivo model of focal cerebral ischemia (stroke).

- Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice are commonly used.
- Surgical Procedure: An intraluminal filament is inserted into the internal carotid artery and advanced to occlude the origin of the middle cerebral artery. The occlusion can be transient (filament is withdrawn after a certain period, e.g., 90 minutes) or permanent.[18][26][27][28] [29]
- Celastrol Administration: Celastrol (e.g., 1-4.5 mg/kg) is typically administered via intraperitoneal injection at the time of reperfusion or shortly after the onset of ischemia.[18]
   [19]
- Assessment:



- Neurological Deficit Scoring: Neurological function is assessed using a standardized scoring system (e.g., Bederson's score or a modified neurological severity score).[19][20]
- Infarct Volume Measurement: At a specific time point post-MCAO (e.g., 24 or 72 hours),
   the brain is removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC)
   to visualize and quantify the infarct volume.[19][20]
- Immunohistochemistry/Immunofluorescence: Brain sections are stained for markers of neuronal death (e.g., TUNEL), inflammation (e.g., Iba1 for microglia), and the expression of relevant proteins in the signaling pathways.

#### Conclusion

Celastrol demonstrates robust neuroprotective effects through a multi-pronged mechanism of action that involves the suppression of neuroinflammation via inhibition of the NF-kB pathway, enhancement of the antioxidant defense system through activation of the Nrf2 pathway, and prevention of neuronal apoptosis by modulating Bcl-2 family proteins and caspase activity. The compelling preclinical data, supported by a growing body of evidence from in vitro and in vivo models, underscores the significant potential of Celastrol as a therapeutic agent for a variety of neurodegenerative and neurological disorders. Further research, including clinical trials, is warranted to translate these promising preclinical findings into effective treatments for patients.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. dovepress.com [dovepress.com]
- 2. Celastrol: A Potential Natural Lead Molecule for New Drug Design, Development and Therapy for Memory Impairment PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lipopolysaccharide Preconditioning Induces an Anti-inflammatory Phenotype in BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 5. cosmobiousa.com [cosmobiousa.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Celastrol promotes apoptotic cell death in children neuroblastoma cells through caspases dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of IKKβ by celastrol and its analogues an in silico and in vitro approach -PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Anti-inflammatory therapy of atherosclerosis: focusing on IKKβ PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oxygen glucose deprivation/re-oxygenation-induced neuronal cell death is associated with Lnc-D63785 m6A methylation and miR-422a accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Celastrol inhibits microglial pyroptosis and attenuates inflammatory reaction in acute spinal cord injury rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion | Springer Nature Experiments
   [experiments.springernature.com]
- 18. Protocol for middle cerebral artery occlusion by an intraluminal suture method PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of Celastrol on LncRNAs and mRNAs Profiles of Cerebral Ischemia-Reperfusion Injury in Transient Middle Cerebral Artery Occlusion Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Taraxasterol Inhibits LPS-Induced Inflammatory Response in BV2 Microglia Cells by Activating LXRα [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death PMC [pmc.ncbi.nlm.nih.gov]



- 24. Oxygen Glucose Deprivation Model Creative Bioarray [acroscell.creative-bioarray.com]
- 25. Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 26. MCAO Model Establishment [bio-protocol.org]
- 27. ahajournals.org [ahajournals.org]
- 28. Calcium antagonists reduce the extent of infarction in rat middle cerebral artery occlusion model as determined by quantitative magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Inflammatory cytokines TNFα, IL-1β, and IL-6 are induced in endotoxin- stimulated microglia through different signaling cascades PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Neuroprotective Mechanisms of Celastrol: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15592588#celaphanol-a-mechanism-of-neuroprotective-action]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com